(2,4-Dimethoxyphenyl)(3-phenyloxiran-2-yl)methanone
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Overview
Description
(2,4-Dimethoxyphenyl)(3-phenyloxiran-2-yl)methanone is a chemical compound that belongs to the class of chalcones, which are natural compounds known for their diverse biological activities. Chalcones are characterized by the presence of two benzene rings linked by an α,β-unsaturated carbonyl fragment.
Preparation Methods
The synthesis of (2,4-Dimethoxyphenyl)(3-phenyloxiran-2-yl)methanone typically involves the formation of chalcone epoxides followed by specific reactions to introduce the desired functional groups. One common method is the Claisen-Schmidt condensation of acetophenone with benzaldehyde in the presence of an alkali in aqueous alcoholic media. This method is favored for its simplicity, short reaction times, and availability of starting reagents .
Chemical Reactions Analysis
(2,4-Dimethoxyphenyl)(3-phenyloxiran-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.
Cyclization: The compound can form pyrazole derivatives through cyclization reactions with nitrogen-containing reagents.
Scientific Research Applications
(2,4-Dimethoxyphenyl)(3-phenyloxiran-2-yl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound exhibits antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents.
Medicine: Due to its biological activities, it is being studied for its potential use in treating infections and other diseases.
Mechanism of Action
The mechanism of action of (2,4-Dimethoxyphenyl)(3-phenyloxiran-2-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit the growth of bacterial cells by interfering with their metabolic processes. The compound’s structure allows it to interact with enzymes and other proteins, disrupting their normal functions and leading to cell death .
Comparison with Similar Compounds
(2,4-Dimethoxyphenyl)(3-phenyloxiran-2-yl)methanone can be compared with other chalcone derivatives, such as:
(3-Phenyloxiran-2-yl)methanol: This compound has a similar structure but lacks the dimethoxyphenyl group, which may affect its biological activity and chemical reactivity.
(4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)(furan-2-yl)methanone: This derivative has additional functional groups that may enhance its biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
54305-70-3 |
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Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
(2,4-dimethoxyphenyl)-(3-phenyloxiran-2-yl)methanone |
InChI |
InChI=1S/C17H16O4/c1-19-12-8-9-13(14(10-12)20-2)15(18)17-16(21-17)11-6-4-3-5-7-11/h3-10,16-17H,1-2H3 |
InChI Key |
HZXYOIHKGGQCCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2C(O2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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